[3-(3,4-Dichloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
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Overview
Description
[3-(3,4-Dichloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trimethylsilyl group attached to a propargylic ether moiety, which is further substituted with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-Dichloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 3,4-dichlorophenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[3-(3,4-Dichloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the alkyne moiety to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new organosilicon derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [3-(3,4-Dichloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of bioactive molecules. Its dichlorophenyl group can interact with biological targets, making it a candidate for drug discovery and development.
Medicine
Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new drugs.
Industry
In the materials science industry, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its organosilicon nature imparts desirable properties such as thermal stability and hydrophobicity.
Mechanism of Action
The mechanism of action of [3-(3,4-Dichloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with molecular targets through its dichlorophenyl and alkyne moieties. The dichlorophenyl group can bind to specific receptors or enzymes, while the alkyne moiety can participate in click chemistry reactions, facilitating the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[3-(3,4-Dichloro-phenyl)-1,1-dimethylurea]:
[3-(3,4-Dichlorophenyl)-1,1-dimethylurea]: Another similar compound with herbicidal properties, used in agricultural applications.
Uniqueness
[3-(3,4-Dichloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is unique due to its combination of organosilicon and alkyne functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and materials science.
Properties
Molecular Formula |
C14H18Cl2OSi |
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Molecular Weight |
301.3 g/mol |
IUPAC Name |
[4-(3,4-dichlorophenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C14H18Cl2OSi/c1-14(2,17-18(3,4)5)9-8-11-6-7-12(15)13(16)10-11/h6-7,10H,1-5H3 |
InChI Key |
LBLJLUJNQFEVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC(=C(C=C1)Cl)Cl)O[Si](C)(C)C |
Origin of Product |
United States |
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